molecular formula C29H30N4O4 B2883541 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea CAS No. 1189456-70-9

1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea

Cat. No.: B2883541
CAS No.: 1189456-70-9
M. Wt: 498.583
InChI Key: PRWNZLHWTGHWKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea, also known as DMQX, is a selective antagonist of AMPA receptors. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a selective antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the brain. AMPA receptors are composed of four subunits (GluA1-4), which form a tetrameric complex that can bind to glutamate and open a cation channel, leading to depolarization of the postsynaptic membrane. This compound binds to the ligand-binding domain of AMPA receptors and blocks the channel opening, thus reducing the excitatory synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It can reduce the release of glutamate and other excitatory neurotransmitters, thus reducing the excitotoxicity and neuronal damage. It can also increase the release of GABA, an inhibitory neurotransmitter that can counteract the excitatory effects of glutamate. This compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke. It can also improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is a useful tool for studying the role of AMPA receptors in various neurological disorders. It can be used to block the activity of AMPA receptors and investigate the downstream effects on neuronal function and behavior. This compound has a high affinity and selectivity for AMPA receptors, which makes it a valuable pharmacological tool. However, this compound has limitations in terms of its solubility and stability, which can affect its potency and efficacy. This compound also has potential off-target effects on other ionotropic glutamate receptors, which should be taken into consideration when interpreting the results.

Future Directions

There are several future directions for research on 1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea. One direction is to investigate the potential therapeutic applications of this compound in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Another direction is to develop more potent and selective AMPA receptor antagonists based on the structure of this compound. These compounds could have improved pharmacokinetic properties and reduced off-target effects. Another direction is to study the role of AMPA receptors in synaptic plasticity and learning and memory, and how this compound can modulate these processes. Finally, the development of new drug delivery systems for this compound could enhance its efficacy and reduce its potential side effects.

Synthesis Methods

1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea is synthesized by reacting 4-morpholino-2-(p-tolyl)quinoline-6-amine with 1-(2,4-dimethoxyphenyl)urea in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(4-morpholino-2-(p-tolyl)quinolin-6-yl)urea has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to block the activity of AMPA receptors, which are involved in the excitatory neurotransmission in the brain. By blocking the activity of AMPA receptors, this compound can reduce the excitotoxicity and neuronal damage caused by excessive glutamate release. This compound has also been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and stroke.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c1-19-4-6-20(7-5-19)26-18-27(33-12-14-37-15-13-33)23-16-21(8-10-24(23)31-26)30-29(34)32-25-11-9-22(35-2)17-28(25)36-3/h4-11,16-18H,12-15H2,1-3H3,(H2,30,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWNZLHWTGHWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)NC4=C(C=C(C=C4)OC)OC)C(=C2)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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